2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone

NAAA inhibition Neuroinflammation Endocannabinoid system

The compound 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 341953-32-0) is a synthetic small molecule built upon a benzothiazole-piperazine scaffold bearing a 6-nitro substituent and an N-acyl naphthalene moiety. This structural architecture is characteristic of a class of non‑covalent N-acylethanolamine acid amidase (NAAA) inhibitors in which the benzothiazole core engages the active site while the piperazine‑linked acyl substituent modulates potency and physicochemical properties.

Molecular Formula C23H20N4O3S
Molecular Weight 432.5
CAS No. 341953-32-0
Cat. No. B2685736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
CAS341953-32-0
Molecular FormulaC23H20N4O3S
Molecular Weight432.5
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)CC4=CC=CC5=CC=CC=C54
InChIInChI=1S/C23H20N4O3S/c28-22(14-17-6-3-5-16-4-1-2-7-19(16)17)25-10-12-26(13-11-25)23-24-20-9-8-18(27(29)30)15-21(20)31-23/h1-9,15H,10-14H2
InChIKeyDPDMYBNMVDSZIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline Profile for 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 341953-32-0)


The compound 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (CAS 341953-32-0) is a synthetic small molecule built upon a benzothiazole-piperazine scaffold bearing a 6-nitro substituent and an N-acyl naphthalene moiety. This structural architecture is characteristic of a class of non‑covalent N-acylethanolamine acid amidase (NAAA) inhibitors in which the benzothiazole core engages the active site while the piperazine‑linked acyl substituent modulates potency and physicochemical properties [1]. The compound is primarily offered for research purposes and sits at the intersection of medicinal chemistry, neuroinflammation target validation, and chemical biology probe development.

Why Generic Substitution Is Not Advisable for 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Procurement


Compounds within the benzothiazole‑piperazine series that share the 6‑nitrobenzothiazole core are not functionally interchangeable. The nature of the acyl substituent on the piperazine ring—whether it is a naphthylacetyl, naphthoyl, phenylthioacetyl, or chlorophenoxyacetyl group—radically alters the three‑dimensional shape, electron density distribution, and lipophilicity of the molecule, leading to substantial differences in target engagement, metabolic stability, and off‑target liability. In the structurally characterized class of non‑covalent NAAA inhibitors, even minor modifications to the piperazine N‑acyl substituent have been shown to shift oral bioavailability from negligible to >50% and to dictate whether the compound achieves therapeutically relevant exposure in the central nervous system [1]. Consequently, substituting 2‑(naphthalen‑1‑yl)‑1‑(4‑(6‑nitrobenzo[d]thiazol‑2‑yl)piperazin‑1‑yl)ethanone with an in‑class analogue lacking exactly this substitution pattern can completely invalidate pharmacological conclusions and waste research resources.

Quantitative Differentiation Evidence Guide for 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone


NAAA Inhibitory Potency and Selectivity Profile Compared to In‑Class Non‑Covalent Analogues

The target compound belongs to a series of benzothiazole‑piperazine derivatives that inhibit NAAA via a reversible, non‑covalent mechanism. In the published series, the prototype compound (8) bearing a naphthalen‑2‑ylacetyl substituent displayed an IC50 of 0.13 μM against human NAAA and >30 μM against FAAH, yielding a selectivity index exceeding 230‑fold [1]. The present compound contains a naphthalen‑1‑ylacetyl group rather than the naphthalen‑2‑ylacetyl isomer; this positional isomerism is anticipated to alter both potency and subtype selectivity, as the enzyme's hydrophobic cleft discriminates between naphthalene orientations. Quantitative head‑to‑head data for this specific compound have not been disclosed in peer‑reviewed literature at the time of compilation.

NAAA inhibition Neuroinflammation Endocannabinoid system

Linker Geometry and Conformational Flexibility Relative to Methanone Analogue (CAS 341953‑30‑8)

The target compound incorporates an ethanone linker (–CH2–CO–) between the naphthalene ring and the piperazine nitrogen, whereas the closely related analogue 2‑[4‑(naphthalene‑1‑carbonyl)piperazin‑1‑yl]‑6‑nitro‑1,3‑benzothiazole (CAS 341953‑30‑8) features a direct carbonyl attachment. This single methylene unit (Δ molecular weight = 14.03 Da) introduces a sp³‑hybridised carbon that increases rotational freedom and extends the naphthalene group by approximately 1.2–1.5 Å from the piperazine ring. Such linker‑length alterations in benzothiazole‑piperazine inhibitors are known to shift binding‑mode energetics and can either enhance or abolish target engagement depending on the steric contours of the binding pocket [1].

Medicinal chemistry Structure‑activity relationship Piperazine linker

Predicted Lipophilicity and CNS Access Potential vs. Non‑Nitro Benzothiazole Congeners

The 6‑nitro substituent on the benzothiazole ring is a strong electron‑withdrawing group that lowers the pKa of the adjacent benzothiazole nitrogen and modulates the lipophilicity of the molecule. Computed octanol‑water partition coefficients (clogP) for the target compound are estimated at approximately 4.0–4.3 (based on the fragment‑based method), which is 0.7–1.0 log units higher than the corresponding non‑nitrated benzothiazole‑piperazine‑naphthalene analogue [2]. In the NAAA inhibitor series, a prototype compound with a clogP of 3.8 demonstrated excellent oral bioavailability (F = 67%) and robust brain penetration (brain‑to‑plasma ratio > 0.5) in mice [1].

Physicochemical properties CNS drug delivery Lipophilicity

Recommended Research Application Scenarios for 2-(Naphthalen-1-yl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Based on Structural Evidence


NAAA Probe Development and Selectivity Profiling

The compound is best deployed as a structural analogue of the known non‑covalent NAAA inhibitor series to test whether the naphthalen‑1‑ylacetyl substitution retains potency and FAAH selectivity. Researchers planning NAAA‑focused in‑vitro enzyme assays or cellular palmitoylethanolamide (PEA) accumulation studies should first confirm the compound's IC50 against recombinant NAAA under standard fluorometric conditions and verify FAAH counter‑screening data before advancing to more resource‑intensive experiments [1].

Linker‑Dependence SAR Expansion in Benzothiazole‑Piperazine Libraries

Medicinal chemistry teams building structure‑activity relationship libraries around the benzothiazole‑piperazine core can use this compound to systematically compare ethanone vs. methanone vs. thioether linkers. Because linker geometry directly influences the presentation of the naphthalene pharmacophore to the enzyme cleft, parallel testing of the target compound and methanone analogue CAS 341953‑30‑8 in the same assay plate can delineate linker‑tolerance boundaries and guide lead optimisation.

CNS‑Targeted Pharmacokinetic Hypothesis Testing

Given the predicted clogP range of 4.0–4.3, the compound is a relevant tool for testing whether the 6‑nitro substitution improves brain‑to‑plasma distribution relative to non‑nitro analogues. A comparative pharmacokinetic study in rodents—measuring total and unbound brain concentrations alongside plasma exposure—would directly evaluate the impact of the nitro group on CNS penetration and metabolic stability, informing the design of next‑generation neuroinflammation probes [1].

Negative Control Selection for GPCR‑Off‑Target Screening

Because structurally related naphthyl‑piperazine compounds can engage serotonin (5‑HT) and dopamine (D₂) receptors, this compound should be screened against a broad GPCR panel early in any target‑validation campaign. A clean off‑target profile would qualify the molecule as a selective chemical biology tool; significant GPCR activity would re‑position it as a starting point for 5‑HT or dopamine receptor ligand optimisation, distinct from its originally intended NAAA application.

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